

2-Hydroxy-5-methoxybenzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Hydroxy-5-methoxybenzaldehyde
Cat. No.:	B1199172

[Get Quote](#)

An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **2-Hydroxy-5-methoxybenzaldehyde**, a key intermediate in various chemical syntheses.

Chemical Identity and Physical Properties

2-Hydroxy-5-methoxybenzaldehyde, an isomer of vanillin, is an organic compound with the chemical formula $C_8H_8O_3$.^{[1][2]} It is also known by several synonyms, including 5-Methoxysalicylaldehyde, 6-Hydroxy-m-anisaldehyde, and 2-Formyl-4-methoxyphenol.^{[1][3]} This compound typically appears as a colorless to yellow or yellow-green clear liquid.^{[1][3]}

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ O ₃	[1][2][3]
Molar Mass	152.15 g/mol	[1][2][4]
Appearance	Colorless to yellow, clear liquid	[3]
Melting Point	4 °C (39 °F; 277 K)	[1][5]
Boiling Point	248-250 °C (478-482 °F; 521-523 K)	[1]
	103 °C at 2.5 mmHg	[6]
Density	1.219 g/mL at 25 °C	[1]
Refractive Index (n _D ²⁰)	1.578	[1]
Solubility	Slightly soluble in water. Miscible with chloroform.	[3][7][8]
pKa	8.66	[3]
Flash Point	>110 °C (>230 °F)	[8][9]

Spectral Data

Comprehensive spectral data for **2-Hydroxy-5-methoxybenzaldehyde** is available, confirming its structure. This includes ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry data.[4][10][11]

Chemical Properties and Reactivity

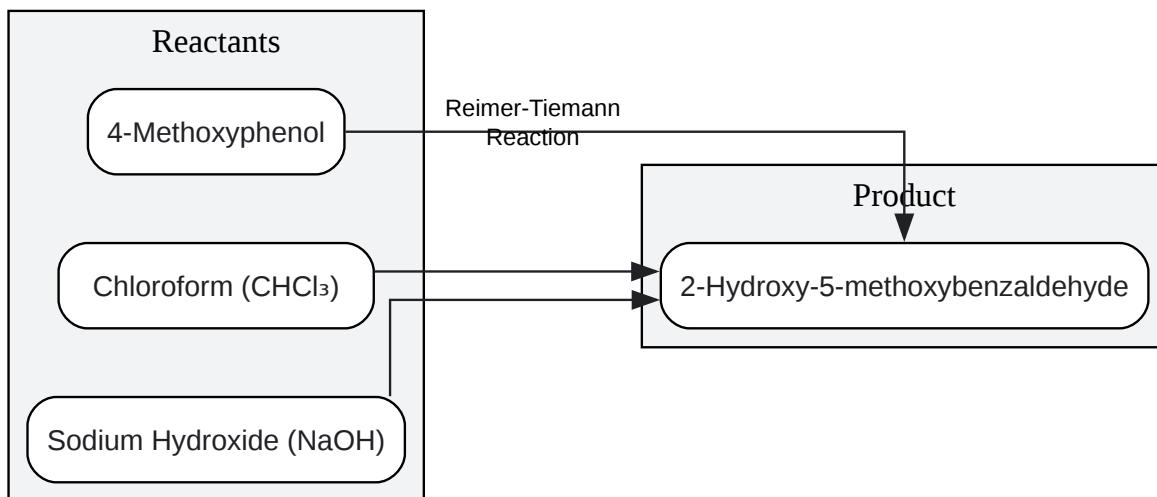
2-Hydroxy-5-methoxybenzaldehyde is a versatile molecule due to its functional groups: a phenol, an aldehyde, and a methoxy group. It is stable under normal storage and handling conditions.[3]

Key Reactions:

- Reduction: The aldehyde group can be reduced to a primary alcohol. For instance, treatment with sodium borohydride in ethanol yields 2-hydroxy-5-methoxybenzyl alcohol.[1]

- Knoevenagel Condensation: It reacts with active methylene compounds like malononitrile to form coumarin derivatives.[1]
- Alkylation: The phenolic hydroxyl group can be alkylated, for example, through methylation with dimethyl sulfate to form 2,5-dimethoxybenzaldehyde.[12]

Incompatibilities: The compound should be kept away from strong oxidizing agents and strong bases.[13] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[3][13]

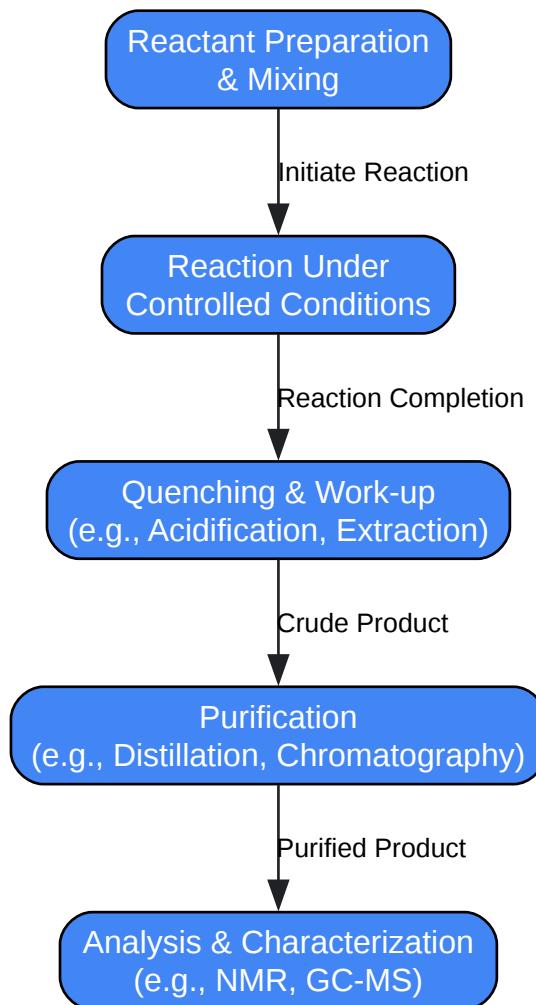

Experimental Protocols

Detailed methodologies for the synthesis of **2-Hydroxy-5-methoxybenzaldehyde** are crucial for its application in research and development.

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1] This process involves the reaction of a phenol with chloroform in a basic solution.

Methodology:

- Reactant Preparation: Dissolve 4-methoxyphenol (124.1 g) in an aqueous solution of sodium hydroxide (320 g NaOH in 400 mL water).[12]
- Reaction: To the cooled solution, add chloroform (161 mL) dropwise while maintaining the reaction temperature.[12]
- Work-up: After the reaction is complete, the mixture is typically acidified.
- Purification: The product is isolated and purified, often by steam distillation, yielding a clear yellow oil. A yield of 79% has been reported for this method.[1][12]


[Click to download full resolution via product page](#)

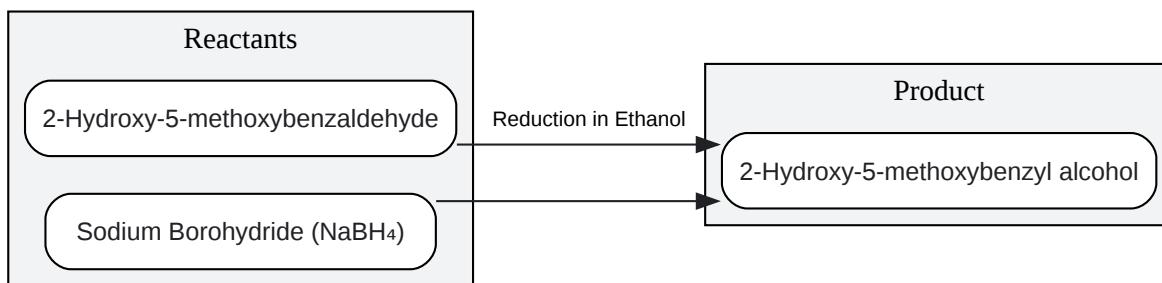
Caption: Synthesis of **2-Hydroxy-5-methoxybenzaldehyde** via Reimer-Tiemann Reaction.

An alternative synthesis involves the formylation of 4-methoxyphenol using paraformaldehyde, catalyzed by magnesium chloride and triethylamine.

Methodology:

- Reactant Preparation: A mixture of acetonitrile (600 g), 4-methoxyphenol (186.2 g, 1.5 moles), and anhydrous magnesium chloride (214 g, 2.25 moles) is warmed to 45°C.[14]
- Addition of Base: Triethylamine (227.4 g, 2.25 moles) is added dropwise at 45°C.[14]
- Reaction: Paraformaldehyde (150 g, 4.75 moles) is then added, and the mixture is heated to reflux.[14]
- Work-up and Purification: Methanol formed during the reaction is removed by distillation. The solution is then cooled, added to water, and acidified. The product is extracted and purified. [14]

[Click to download full resolution via product page](#)


Caption: A general workflow for the synthesis and purification of a chemical compound.

The aldehyde functionality can be selectively reduced to an alcohol.

Methodology:

- Dissolution: Dissolve **2-Hydroxy-5-methoxybenzaldehyde** in a suitable solvent, such as ethanol.
- Reduction: Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH_4), in portions.[\[1\]](#)

- Work-up: After the reaction is complete (monitored by TLC), the reaction is quenched, typically with a weak acid, and the product is extracted.
- Purification: The solvent is evaporated, and the resulting alcohol can be purified by recrystallization or chromatography.

[Click to download full resolution via product page](#)

Caption: Reduction of **2-Hydroxy-5-methoxybenzaldehyde** to its corresponding alcohol.

Safety and Handling

2-Hydroxy-5-methoxybenzaldehyde is considered hazardous. It causes skin irritation and serious eye irritation.[4][13] It may also cause respiratory irritation.[4][13]

Precautionary Measures:

- Handling: Wash hands thoroughly after handling. Use in a well-ventilated area and avoid breathing mist or vapors.[3][13]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][13]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[3][13]

This guide serves as a foundational resource for professionals working with **2-Hydroxy-5-methoxybenzaldehyde**. For detailed safety information, always refer to the specific Safety

Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxy-5-methoxybenzaldehyde | 672-13-9 | FH04958 [biosynth.com]
- 3. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-羟基-5-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Hydroxy-5-methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 8. chembk.com [chembk.com]
- 9. 2-Hydroxy-5-methoxybenzaldehyde CAS#: 672-13-9 [m.chemicalbook.com]
- 10. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) IR Spectrum [m.chemicalbook.com]
- 11. Benzaldehyde, 2-hydroxy-5-methoxy- [webbook.nist.gov]
- 12. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Hydroxy-5-methoxybenzaldehyde physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1199172#2-hydroxy-5-methoxybenzaldehyde-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com